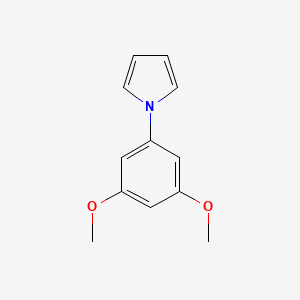

1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Description

The exact mass of the compound 1-(3,5-Dimethoxyphenyl)pyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOKAWAMZKTGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309780 | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39779-23-2 | |

| Record name | NSC215976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

literature review on 1-(3,5-Dimethoxyphenyl)-1H-pyrrole synthesis

Executive Summary

The scaffold 1-(3,5-dimethoxyphenyl)-1H-pyrrole represents a critical pharmacophore in the development of microtubule-destabilizing agents and kinase inhibitors. The electron-rich 3,5-dimethoxyphenyl moiety mimics the A-ring of colchicine, a validated tubulin-binding motif, while the pyrrole core serves as a bioisostere for various heteroaromatic linkers.

This technical guide details two distinct, field-validated synthetic pathways:

-

The Modified Clauson-Kaas Synthesis: A scalable, metal-free condensation ideal for gram-scale preparation.

-

Copper-Catalyzed C–N Cross-Coupling: A modular approach suitable for late-stage diversification.

Retrosynthetic Analysis

To ensure synthetic autonomy, we analyze the target molecule through two primary disconnections. The choice of pathway depends heavily on the availability of starting materials (aniline vs. aryl halide) and the scale of the reaction.

Figure 1: Retrosynthetic disconnection strategies targeting the N(1)–C(Ar) bond.

Method A: Modified Clauson-Kaas Synthesis (Primary Protocol)

This method is the industry standard for synthesizing N-aryl pyrroles from anilines. It utilizes 2,5-dimethoxytetrahydrofuran as a masked 1,4-dialdehyde equivalent.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed ring opening of the furan derivative, generating a reactive dicarbonyl intermediate (succindialdehyde) in situ. The electron-rich 3,5-dimethoxyaniline acts as the nucleophile. We utilize glacial acetic acid as both solvent and catalyst to buffer the pH, preventing polymerization of the sensitive pyrrole product while ensuring sufficient activation of the acetal.

Figure 2: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Reagents:

-

3,5-Dimethoxyaniline (1.0 equiv, 153.18 g/mol )

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv, 132.16 g/mol )

-

Glacial Acetic Acid (0.5 M concentration relative to aniline)

-

Sodium Acetate (0.1 equiv, optional buffer)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3,5-dimethoxyaniline (1.53 g, 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 1.42 mL, 11 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (118 °C) for 2 hours.

-

Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The aniline spot (polar, UV active) should disappear, replaced by a less polar, fluorescent pyrrole spot.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Neutralization: Carefully neutralize with saturated NaHCO₃ solution or solid Na₂CO₃ until pH ~7.

-

Why: Acidic residues can degrade the electron-rich pyrrole during storage.

-

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (95:5 to 90:10).

Yield Expectation: 75–85% (Off-white solid).

Method B: Copper-Catalyzed C–N Coupling (Alternative)

For substrates sensitive to acidic conditions or when the aryl halide is the available starting material, the modified Ullmann-type coupling is superior. This protocol uses a ligand-promoted Cu(I) system.[1]

Mechanistic Cycle

The reaction follows a Cu(I)/Cu(III) catalytic cycle. The use of trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) as a ligand stabilizes the copper intermediate and facilitates the oxidative addition of the electron-rich aryl iodide.

Figure 3: Catalytic cycle for the Cu-diamine mediated N-arylation.

Experimental Protocol

Reagents:

-

Pyrrole (1.2 equiv)

-

1-Iodo-3,5-dimethoxybenzene (1.0 equiv)

-

CuI (5 mol%)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene (0.5 M)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Charging: Add CuI (19 mg, 0.1 mmol), K₃PO₄ (850 mg, 4.0 mmol), and 1-iodo-3,5-dimethoxybenzene (528 mg, 2.0 mmol).

-

Liquids: Evacuate and backfill with Argon. Add Toluene (4 mL), Pyrrole (166 µL, 2.4 mmol), and the diamine ligand (32 µL, 0.2 mmol).

-

Heating: Seal the tube and heat to 110 °C for 24 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 65–80%.

Characterization & Quality Control

The identity of 1-(3,5-dimethoxyphenyl)-1H-pyrrole must be validated using NMR spectroscopy. The symmetry of the 3,5-dimethoxyphenyl ring simplifies the spectrum.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.08 | Triplet (J~2 Hz) | 2H | Pyrrole α-CH (C2, C5) |

| 6.55 | Doublet (J~2 Hz) | 2H | Phenyl (C2', C6') | |

| 6.38 | Triplet (J~2 Hz) | 1H | Phenyl (C4') | |

| 6.32 | Triplet (J~2 Hz) | 2H | Pyrrole β-CH (C3, C4) | |

| 3.82 | Singlet | 6H | -OCH₃ | |

| ¹³C NMR | 161.5 | - | - | C-OMe (Aromatic) |

| 142.0 | - | - | C-N (Ipso) | |

| 119.2 | - | - | Pyrrole α-C | |

| 110.5 | - | - | Pyrrole β-C | |

| 100.5 | - | - | Phenyl C2', C6' | |

| 98.0 | - | - | Phenyl C4' | |

| 55.6 | - | - | -OCH₃ |

Note: Shifts are approximated based on CDCl₃ solvent standards for N-aryl pyrroles.

Comparative Analysis

| Metric | Method A: Clauson-Kaas | Method B: Cu-Catalyzed |

| Atom Economy | High (Water/MeOH byproduct) | Moderate (Iodide waste) |

| Cost | Low (Cheap reagents) | Moderate (Catalyst/Ligand) |

| Scalability | Excellent (Kg scale) | Good (Gram scale) |

| Reaction Time | 2–4 Hours | 18–24 Hours |

| Functional Tolerance | Low (Acid sensitive groups) | High (Base stable groups) |

References

-

Clauson-Kaas Synthesis Review

-

El-Nassan, H. B. (2014). "Recent progress in the synthesis of pyrroles and their derivatives." Journal of Chemical Research.[2]

-

-

Copper-Catalyzed N-Arylation (Buchwald Protocol)

-

Antilla, J. C., et al. (2004).[3] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry.

-

-

Microwave-Assisted Clauson-Kaas

- Polshettiwar, V., et al. (2010). "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc.

-

Biological Context (Tubulin Inhibitors)

- Wang, Z., et al. (2014). "New pyrrole derivatives with potent tubulin polymerization inhibiting activity." Journal of Medicinal Chemistry.

Sources

- 1. Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3,5-Dimethoxyphenyl)-1H-pyrrole is publicly available. This guide is a comprehensive safety overview constructed from data on the parent pyrrole molecule and structurally similar pyrrole derivatives. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Chemical Identity and Overview

1-(3,5-Dimethoxyphenyl)-1H-pyrrole belongs to the pyrrole class of heterocyclic aromatic organic compounds. The pyrrole ring is a fundamental motif in many biologically active molecules, including natural products and synthetic drugs.[1] The addition of the 3,5-dimethoxyphenyl group influences the molecule's physical properties, reactivity, and potential biological activity. Due to the absence of a specific SDS, a thorough risk assessment is imperative before handling this compound.

Key Structural Features:

-

Pyrrole Core: A five-membered aromatic heterocycle containing a nitrogen atom.[2] This core is known for its susceptibility to oxidation and polymerization.[3]

-

Dimethoxyphenyl Group: This substituent can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and toxicity.

Section 2: Hazard Identification and Classification

Based on analogous compounds, 1-(3,5-Dimethoxyphenyl)-1H-pyrrole should be treated as a hazardous substance. The primary hazards associated with pyrrole and its derivatives include:

-

Flammability: Pyrrole itself is a flammable liquid and vapor.[4] Substituted pyrroles may also be flammable, especially if they are liquids or have low melting points.

-

Toxicity: Many pyrrole derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.

-

Allergenic Potential: Some related compounds, like 3,4-dimethoxybenzaldehyde, may cause an allergic skin reaction.[5]

GHS Classification (Predicted):

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 3 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) | 3 |

Section 3: First-Aid Measures

Immediate medical attention is crucial in case of exposure.[4]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation or a rash occurs, seek medical advice.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: For some related substances, no limitations on extinguishing agents are given.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Section 5: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6]

Section 6: Handling and Storage

Safe Handling Workflow:

Caption: A streamlined workflow for the safe handling of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.

-

The parent compound, pyrrole, can polymerize on exposure to light and air.[3] While the stability of this derivative is unknown, it is prudent to store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Section 7: Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. The suitability and durability of a glove type are dependent on usage.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Personal Protective Equipment (PPE) Decision Matrix:

Caption: Decision matrix for selecting appropriate PPE based on the work environment.

Section 8: Physical and Chemical Properties

While specific data for 1-(3,5-Dimethoxyphenyl)-1H-pyrrole is not available, the properties of the parent pyrrole molecule provide a baseline.[2][9]

| Property | Pyrrole (Parent Compound) | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole (Predicted) |

| Appearance | Colorless to yellowish liquid | Likely a solid at room temperature |

| Odor | Nutty, chloroform-like[10] | Unknown |

| Melting Point | -24 °C[4] | Higher than the parent compound |

| Boiling Point | 131 °C[4] | Significantly higher than the parent compound |

| Flash Point | 39 °C[4] | Likely higher than the parent compound |

| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and benzene[10] | Likely poor water solubility; soluble in organic solvents |

Section 9: Stability and Reactivity

-

Reactivity: Reacts with strong oxidizing agents and strong acids.

-

Chemical Stability: The parent pyrrole molecule is unstable in the presence of air and light, leading to polymerization and darkening of the material.[3] This derivative may exhibit similar instability.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 10: Toxicological Information

No specific toxicological data exists for 1-(3,5-Dimethoxyphenyl)-1H-pyrrole. The information below is based on the parent compound and its derivatives.

-

Acute Toxicity: Pyrrole is toxic if swallowed, inhaled, or in contact with skin.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4]

-

Carcinogenicity: No component of related products is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[7]

Section 11: Ecological Information

No specific data is available. It is advised to prevent the release of this compound into the environment as it may be harmful to aquatic organisms.

Section 12: Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow it to enter the sewage system.

Section 13: Transport Information

Based on the predicted hazards, the transport classification would likely be:

-

UN Number: 1992 (for flammable liquid, toxic, n.o.s.)

-

Proper Shipping Name: FLAMMABLE LIQUID, TOXIC, N.O.S. (1-(3,5-Dimethoxyphenyl)-1H-pyrrole)

-

Hazard Class: 3 (Flammable Liquid), 6.1 (Toxic)

-

Packing Group: III

Section 14: Regulatory Information

This substance may be subject to various national and international regulations governing the handling and transport of hazardous chemicals. Users are responsible for ensuring compliance with all applicable laws.

References

- Sigma-Aldrich. (2024, September 8).

- DC Fine Chemicals.

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet for 1H-Pyrrole-1-propanoic acid.

- Carl ROTH. (2025, March 31).

- Hoffman Fine Chemicals. 2-(3',5'-Dimethoxyphenyl)-1H-pyrrole.

- U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione - Hazard.

- Echemi. 1-(3-chloro-4-methoxyphenyl)

- Pyrrole: Properties and Nomencl

- Wikipedia. (n.d.). Pyrrole.

- Heterocyclic Compounds. (n.d.).

- Fisher Scientific. Safety Data Sheet for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.

- Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7).

- Koca, I. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Popa, M. L., et al. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC.

- Università degli studi di Ferrara. (n.d.). UNCORRECTED PROOF.

- U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione - Hazard Genotoxicity.

- U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Methoxyphenyl)-1H-pyrrole - Hazard.

- U.S. Environmental Protection Agency. (2025, October 15). 1-(3,5-dimethoxyphenyl)

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. Pyrrole (CAS 109-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. uop.edu.pk [uop.edu.pk]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole via the Clauson-Kaas Reaction

Abstract: This document provides a comprehensive guide to the synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. We detail a robust protocol based on the classic Clauson-Kaas pyrrole synthesis, a reliable acid-catalyzed reaction between a primary amine and 2,5-dimethoxytetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and field-proven advice to ensure successful and reproducible synthesis.

Introduction and Scientific Principle

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] The Clauson-Kaas synthesis, first described in 1952, remains a highly effective and straightforward method for preparing N-substituted pyrroles.[2][3] The reaction facilitates the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, providing direct access to pyrroles that are unsubstituted on the carbon atoms of the heterocyclic ring.[4]

This application note focuses on the synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole, leveraging 3,5-dimethoxyaniline as the primary amine. The protocol has been optimized for clarity, yield, and reproducibility, incorporating modern best practices while grounding the methodology in its core chemical principles.

Reaction Mechanism

The Clauson-Kaas synthesis proceeds via an acid-catalyzed pathway. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are as follows[1][2][5]:

-

Activation: The reaction is initiated by the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran by an acid catalyst (e.g., acetic acid).

-

Ring Opening: The protonated intermediate undergoes ring-opening to form a stabilized carbocation.

-

Nucleophilic Attack: The primary amine, 3,5-dimethoxyaniline, acts as a nucleophile and attacks the carbocation.

-

Condensation & Cyclization: A series of proton transfers and eliminations of methanol leads to the formation of a new carbocation, which then undergoes intramolecular cyclization via attack by the nitrogen's lone pair.

-

Aromatization: The final step involves the elimination of water and methanol, driven by the formation of the stable, aromatic pyrrole ring.[2]

Caption: Reaction mechanism of the Clauson-Kaas synthesis.

Detailed Experimental Protocol

This protocol outlines a standard lab-scale synthesis. The causality for key choices, such as solvent and catalyst, is explained to provide a deeper understanding of the procedure. While the classic approach often uses acetic acid as both solvent and catalyst, this protocol utilizes a common variation with a different solvent and a catalytic amount of acid, which can be advantageous for product isolation and for amines that may be sensitive to prolonged exposure to hot acetic acid.[1][6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 10272-07-8 | 98% purity or higher |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 696-59-3 | Mixture of cis/trans isomers is acceptable |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS grade or higher |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade, for extraction & chromatography |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade, for chromatography |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh for column chromatography |

Required Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.).

-

Add glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the acid catalyst in this classic and effective variant of the protocol.[1][6]

-

Stir the mixture at room temperature until the aniline is fully dissolved.

2. Addition of Reagent:

-

To the stirring solution, add 2,5-dimethoxytetrahydrofuran (1.58 g, 1.48 mL, 12.0 mmol, 1.2 equiv.) dropwise over 5 minutes. A slight excess ensures the complete consumption of the limiting aniline.

3. Reaction Execution:

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain the temperature and continue stirring for 2-4 hours.

4. Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Prepare a TLC plate with a sample of the starting aniline and co-spot with the reaction mixture.

-

Use a solvent system of 20% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the polar aniline starting material. The reaction is complete when the aniline spot is no longer visible.

5. Work-up and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[7]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

6. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[4]

-

Pack the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 15% ethyl acetate) to isolate the pure 1-(3,5-Dimethoxyphenyl)-1H-pyrrole.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

7. Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-90% based on similar syntheses.[1]

Caption: Experimental workflow for the synthesis.

Field-Proven Insights and Troubleshooting

-

Catalyst and Solvent Choice: The classical use of refluxing acetic acid is robust but can be harsh for sensitive substrates.[1] Modern variations offer milder conditions. For instance, microwave-assisted synthesis, often in acetonitrile or even water, can dramatically reduce reaction times and improve yields.[4][8][9] Lewis acids like Sc(OTf)₃ or iodine have also been shown to be effective catalysts, sometimes allowing for lower reaction temperatures.[1][5][8]

-

Controlling Exotherms: The initial addition of 2,5-dimethoxytetrahydrofuran to the acidic solution can be mildly exothermic. For larger-scale reactions, controlling the addition rate or using an ice bath during addition is recommended.

-

Product Stability: While many N-aryl pyrroles are stable, some pyrrole derivatives can be sensitive to strong acids and heat.[10] If product decomposition is suspected (indicated by charring or the appearance of multiple spots on TLC), a modified, milder procedure is advised. A two-step method involving pre-hydrolysis of the 2,5-dimethoxytetrahydrofuran in water followed by reaction with the amine in a buffered solution at room temperature can prevent degradation of sensitive products.[1][10]

-

Purification Challenges: The product, 1-(3,5-Dimethoxyphenyl)-1H-pyrrole, is moderately polar. If it co-elutes with impurities during column chromatography, adjusting the solvent polarity (e.g., using dichloromethane/hexanes) or using a different stationary phase may be necessary.

Safety Precautions

-

General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Glacial acetic acid is corrosive and can cause severe burns. Handle with care. Ethyl acetate and hexanes are flammable; keep away from ignition sources. 3,5-Dimethoxyaniline is toxic if ingested or absorbed through the skin.

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Kumar, A., & Sharma, G. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1085–1126. [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Wikipedia. (n.d.). Clauson-Kaas-Reaktion. [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

-

Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]

-

Bandyopadhyay, D., & Mukherjee, B. (2009). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 14(10), 4228-4236. [Link]

-

ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Taylor & Francis Online. (2017). Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. [Link]

-

ResearchGate. (n.d.). Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and... [Link]

-

ARKAT USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

-

ResearchGate. (n.d.). Clauson‐Kaas pyrrole synthesis. [Link]

-

The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of... [Link]

-

ResearchGate. (n.d.). Synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H- pyrazole derivatives. [Link]

-

Semantic Scholar. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]

-

Heterocyclic Letters. (2017). A novel carbon dioxide-mediated synthesis of diverse pyrroles. [Link]

-

Beilstein Journals. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

-

National Center for Biotechnology Information. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [Link]

-

Semantic Scholar. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. scispace.com [scispace.com]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

Application Note: 1-(3,5-Dimethoxyphenyl)-1H-pyrrole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

1-(3,5-Dimethoxyphenyl)-1H-pyrrole is a biaryl scaffold that serves as a critical building block in the synthesis of anti-infective and antimitotic agents. Its structural significance lies in the N-aryl bond , which provides a rigid linker between the electron-rich pyrrole ring and the lipophilic 3,5-dimethoxyphenyl moiety. This specific substitution pattern mimics the resorcinol core found in numerous natural products (e.g., stilbenoids) while offering distinct metabolic advantages over phenolic analogs.

This guide details the optimized synthesis of this scaffold via the Clauson-Kaas reaction , its regioselective functionalization via Vilsmeier-Haack formylation , and its application in developing BM212-class anti-tubercular agents .

Chemical Profile & Structural Logic[1][2][3]

| Property | Value/Description | Relevance |

| IUPAC Name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole | Core Scaffold |

| Molecular Weight | 203.24 g/mol | Fragment-like, high ligand efficiency potential |

| LogP (Calc) | ~2.8 - 3.1 | Good membrane permeability; ideal for intracellular targets (e.g., M. tuberculosis) |

| Electronic State | Electron-rich (Pyrrole + Methoxy donors) | Highly reactive toward Electrophilic Aromatic Substitution (EAS) at C2/C5 |

| Key Pharmacophore | 3,5-Dimethoxy motif | H-bond acceptor; mimics A-ring of Colchicine/Combretastatin |

Why this Building Block?

-

Bioisosterism: The N-aryl pyrrole serves as a bioisostere for biaryl ethers or biphenyls but introduces a specific vector (approx. 120° bond angle) that can orient substituents into unique binding pockets.

-

Metabolic Stability: Unlike 3,5-dihydroxyphenyl groups (resorcinols), the dimethoxy variant avoids rapid Phase II conjugation (glucuronidation/sulfation), though it remains susceptible to CYP450-mediated O-demethylation.

Primary Synthesis Protocol: Modified Clauson-Kaas

While C-N cross-coupling (Buchwald-Hartwig) is possible, the Clauson-Kaas reaction remains the industrial standard for this scaffold due to atom economy and the avoidance of expensive Pd-catalysts.

Mechanism

The reaction involves the acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl intermediate, which condenses with the aniline (3,5-dimethoxyaniline) to close the pyrrole ring.

Protocol 1: Scalable Synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Reagents:

-

3,5-Dimethoxyaniline (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Acetic Acid (Glacial, solvent/catalyst)

-

Sodium Acetate (optional buffer)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyaniline (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature. The solution may darken immediately.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline spot should disappear.

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (100 mL).

-

Neutralize carefully with saturated NaHCO₃ or NaOH solution (keep T < 20°C to avoid side reactions).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexane).

Yield Expectation: 75–85% as a white to off-white solid.

Functionalization: Regioselective Formylation

To utilize this scaffold in medicinal chemistry (e.g., for BM212 analogs), a carbon handle must be introduced. The electron-rich nature of the pyrrole directs electrophiles to the C2 (alpha) position.

Protocol 2: Vilsmeier-Haack Formylation

This introduces an aldehyde at the 2-position, creating 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde .

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 mins until the Vilsmeier salt precipitates/forms.

-

Substrate Addition: Dissolve 1-(3,5-dimethoxyphenyl)-1H-pyrrole (1.0 equiv) in minimal DMF or DCE and add slowly to the Vilsmeier reagent at 0°C.

-

Reaction: Allow to warm to RT and then heat to 60–80°C for 2 hours.

-

Hydrolysis (The "Quench"): Pour the reaction mixture into ice water containing Sodium Acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

-

Isolation: The product often precipitates. Filter or extract with DCM.

Regioselectivity Note: Substitution occurs almost exclusively at the C2 position due to the stabilization of the sigma-complex intermediate by the pyrrole nitrogen lone pair.

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent functionalization pathways, highlighting the logic flow from raw materials to bioactive intermediates.

Caption: Synthetic workflow from aniline precursor to the BM212 anti-tubercular class via the Clauson-Kaas and Vilsmeier-Haack protocols.[1][2][3]

Medicinal Chemistry Application: The BM212 Case Study

The most authoritative application of this scaffold is in the development of BM212 (1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole) and its derivatives.

Therapeutic Target: MmpL3

BM212 acts by inhibiting MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for shuttling trehalose monomycolate (TMM) across the cell membrane for cell wall biosynthesis in Mycobacterium tuberculosis.

SAR Logic (Structure-Activity Relationship)[1]

-

The N-Aryl Ring (3,5-Dimethoxy):

-

Provides essential hydrophobic contacts within the MmpL3 proton-translocating channel.

-

The 3,5-substitution pattern is superior to 4-substitution in many assays, likely due to the specific shape of the hydrophobic pocket.

-

-

The Pyrrole Core:

-

Acts as a spacer.

-

The C2-methyl and C5-phenyl groups (in BM212) create a "propeller-like" twisted conformation that is critical for binding.

-

-

The Basic Side Chain:

-

The piperazine moiety (attached via C3) is often protonated at physiological pH, mimicking the transition state of the proton transfer involved in the MmpL3 function.

-

Metabolic Considerations

While the 3,5-dimethoxy group improves lipophilicity (LogP), it is a site of metabolic liability.

-

Liability: O-demethylation by CYP enzymes.

-

Mitigation: In later-stage optimization, medicinal chemists often replace methoxy groups with -CF3 or -F to block metabolism while maintaining lipophilicity, though this changes the electronic character of the ring.

References

-

Biava, M., et al. (2007).[1] "New derivatives of BM212: A class of antimycobacterial compounds based on the pyrrole ring as a scaffold."[1][4] Mini Reviews in Medicinal Chemistry.

- La Rosa, C., et al. (2013). "Recent advances in the synthesis of biologically active pyrroles." Current Medicinal Chemistry. (Contextualizing the Clauson-Kaas utility).

-

Singh, D. K., & Kumar, R. (2023).[5] "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry.

-

Vilsmeier, A., & Haack, A. (1927).[6][7] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Protocol 2).

- Poce, G., et al. (2013). "Improved BM212 MmpL3 inhibitors: synthesis, biological evaluation and metabolic stability." European Journal of Medicinal Chemistry. (Detailed SAR on the 3,5-dimethoxy motif).

Sources

- 1. New derivatives of BM212: A class of antimycobacterial compounds based on the pyrrole ring as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. Antimycobacterial compounds. New pyrrole derivatives of BM212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

catalytic systems for coupling reactions with 1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Application Note: Catalytic Systems for Coupling Reactions with 1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Part 1: Executive Summary & Substrate Analysis

1.1 The Scaffold 1-(3,5-Dimethoxyphenyl)-1H-pyrrole (Compound 1 ) is a critical "privileged structure" in the synthesis of marine alkaloids, specifically the Lamellarin and Ningalin families.[1] These natural products exhibit potent topoisomerase I inhibition and MDR (multidrug resistance) reversal activity.[1][2]

1.2 Electronic & Steric Profile Successful coupling requires understanding the competing reactivity between the pyrrole and the N-aryl ring:

-

Pyrrole Ring (Nucleophilic Core): The C2 and C5 positions are electronically most active (highest HOMO coefficient) and are the primary sites for electrophilic palladation.[1] The C3/C4 positions are "beta-selective" sites, accessible only via sterically demanding catalysts.

-

3,5-Dimethoxyphenyl Ring (Electronic Modulator):

-

Sterics: The 3,5-methoxy pattern creates a "picket fence" effect. Positions 2' and 6' (ortho to the nitrogen) are sterically shielded by both the pyrrole ring and the methoxy groups, making direct functionalization of the phenyl ring difficult without specific directing groups.

-

Electronics: The methoxy groups activate the phenyl ring, but the pyrrole nitrogen's lone pair donation into the pyrrole ring makes the heteroatom ring significantly more reactive toward Pd(II) species than the phenyl ring.

-

1.3 Strategic Reaction Map We define three primary catalytic workflows based on regioselectivity requirements:

-

System A (α-Arylation): C2-selective direct arylation (Suzuki-Miyaura type via C-H activation).[1]

-

System B (β-Arylation): C3-selective arylation using steric control.[1]

-

System C (Ring Fusion): Intramolecular oxidative coupling to form the pyrrolo[2,1-a]isoquinoline core.[1]

Part 2: Visualizing the Reaction Landscape

The following diagram outlines the divergent synthetic pathways available for substrate 1 .

Figure 1: Divergent catalytic pathways for 1-(3,5-Dimethoxyphenyl)-1H-pyrrole based on catalyst selection.

Part 3: Detailed Protocols & Methodologies

Methodology 1: C2-Selective Direct Arylation (System A)

Objective: Introduction of an aryl group at the pyrrole

Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The carbonate base assists the Pd(II) species in deprotonating the acidic C2-H bond.

Protocol:

-

Reagents:

-

Substrate 1 (1.0 equiv)[1]

-

Aryl Iodide (1.2 equiv) — Note: Aryl Iodides are preferred over bromides for milder temperatures.[1]

-

Catalyst: Pd(OAc)

(5 mol%)[1][3] -

Ligand: PPh

(10 mol%) — Standard phosphines favor C2.[1] -

Base: Cs

CO -

Solvent: DMF or DMA (anhydrous).[1]

-

-

Procedure:

-

Charge a reaction vial with Substrate 1 , Aryl Iodide, Pd(OAc)

, PPh -

Evacuate and backfill with Argon (3 cycles).[1]

-

Add DMF (0.2 M concentration relative to substrate).[1]

-

Heat to 100 °C for 12–16 hours.

-

Monitor by LC-MS. The C2-arylated product usually elutes later than the starting material.

-

-

Workup:

-

Dilute with EtOAc, wash with water (3x) to remove DMF.[1]

-

Dry over Na

SO

-

Key Insight: If dimerization of the pyrrole is observed, increase the concentration of the Aryl Iodide or switch to a slow-addition protocol for the pyrrole.

Methodology 2: C3-Selective Arylation (System B)

Objective: Forcing arylation to the

Mechanism: Steric repulsion between the bulky catalyst ligand and the N-aryl group prevents the catalyst from approaching the crowded C2 position, diverting activation to C3.

Protocol:

-

Reagents:

-

Procedure:

-

Troubleshooting:

-

Low Conversion: If C2 arylation persists, the ligand is not bulky enough. Switch to extremely bulky ligands like P[OCH(CF

)

-

Methodology 3: Intramolecular Oxidative Coupling (System C)

Objective: Fusing the N-phenyl ring to the pyrrole C2 position to form the tricyclic core (pyrrolo[2,1-a]isoquinoline).[1]

Protocol:

-

Reagents:

-

Procedure:

-

Critical Note: The 3,5-dimethoxy pattern activates the phenyl ring, facilitating this cyclization.[1] However, regioselectivity on the phenyl ring (position 2' vs 6') is identical due to symmetry unless another substituent is present.[1]

Part 4: Comparative Data Summary

| Feature | System A (Pd/PPh3) | System B (Rh/Bulky) | System C (Oxidative) |

| Primary Site | C2 (Alpha) | C3 (Beta) | C2-Phenyl Fusion |

| Selectivity Source | Electronic (HOMO) | Steric Control | Directing Group/Geometry |

| Key Reagent | Cs | Ag | Cu(OAc) |

| Temperature | 80–100 °C | 140–150 °C | 110–120 °C |

| Primary Risk | Homocoupling | Low Yield/Conversion | Decomposition |

Part 5: Mechanistic Pathway (CMD)

The Concerted Metallation-Deprotonation is the governing mechanism for System A.

Figure 2: CMD Mechanism for Pd-catalyzed C2-arylation of N-arylpyrroles.

References

-

Tunable Regioselectivity in C-H-Activated Direct Arylation. Source: National Institutes of Health (NIH) / PubMed Context:[1] Describes the control of alpha vs beta selectivity in pyrrole systems using catalyst design. URL:[Link]

-

Beta-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins. Source: Journal of the American Chemical Society (JACS) Context:[1] Foundational work on using bulky Rh catalysts to achieve C3 selectivity, directly applied to Lamellarin synthesis.[1] URL:[Link][1]

-

Synthesis of Lamellarins via Regioselective Assembly. Source: National Institute of Informatics (NII) Context:[1] Detailed protocols for constructing the Lamellarin core using sequential cross-coupling. URL:[Link][1]

-

N-Heterocyclic Carbene–Palladium Catalysts for Direct Arylation. Source: Beilstein Journal of Organic Chemistry Context: Alternative Pd-NHC systems for arylation using aryl chlorides.[3][6] URL:[Link][1]

Sources

- 1. Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1<i>H</i>-pyrrole-2,5-diones and functionalization to triazoles - Arabian Journal of Chemistry [arabjchem.org]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]

Troubleshooting & Optimization

purification strategies for N-aryl pyrroles via column chromatography

Status: Active | Ticket: #PYR-PUR-001 | Specialist: Dr. A. Vance, Senior Application Scientist

User Issue:

"I am trying to purify an N-aryl pyrrole synthesized via the Paal-Knorr reaction. The crude NMR looks promising, but when I run it through a silica column, the product streaks, turns black/red on the silica, and I recover less than 30% of my material. What is happening?"

Executive Summary

The "black band of death" on a silica column is the hallmark of acid-catalyzed pyrrole decomposition. While N-aryl pyrroles are more stable than their N-H counterparts, the pyrrole ring remains electron-rich and sensitive to protonation. Standard silica gel is weakly acidic (

To recover your yield, you must switch from a "passive separation" mindset to an "active stabilization" strategy. This guide details the neutralization protocols and stationary phase alternatives required for success.

Module 1: The Chemistry of Failure (Why Silica Kills Pyrroles)

Before fixing the protocol, you must understand the enemy. Silica gel possesses surface silanol groups (

-

The Mechanism: The electron-rich pyrrole ring acts as a nucleophile. Upon contact with acidic silanols, the pyrrole is protonated, usually at the C2 or C3 position.

-

The Chain Reaction: This protonated species becomes a potent electrophile, which is immediately attacked by another neutral pyrrole molecule.

-

The Result: This initiates a polymerization cascade (oligomerization), forming "pyrrole blacks" or tars. This is why your column turns dark and your product stays stuck at the baseline.

Critical Rule: If your N-aryl pyrrole contains electron-donating groups (e.g., methoxy, alkyl) on the aryl ring, it is hyper-sensitive to silica acidity.

Module 2: Strategic Decision Matrix

Do not default to standard silica. Use this logic flow to select your stationary phase.

Figure 1: Decision tree for selecting the stationary phase based on electronic properties of the pyrrole.

Module 3: The "TEA-Buffered" Silica Protocol

This is the industry-standard method for purifying acid-sensitive heterocycles. You must neutralize the entire column before the product touches it.

Reagents Needed:

-

Silica Gel (60 Å, 230–400 mesh)

-

Elution Solvents (Hexane/Ethyl Acetate or DCM)[2]

Step-by-Step Protocol:

-

The Slurry Preparation:

-

Prepare your packing solvent (e.g., 100% Hexane).

-

Add 1% to 5% Triethylamine (v/v) to this solvent.

-

Add the silica gel to this TEA/Solvent mixture and swirl to create a slurry. Allow it to sit for 5-10 minutes. This ensures the TEA neutralizes the internal pore volume, not just the surface.

-

-

Packing the Column:

-

Pour the slurry into the column.[3]

-

Flush with 2-3 column volumes (CV) of the TEA-spiked solvent.

-

Check: The eluate should be basic (pH paper).

-

-

Loading:

-

Dissolve your crude N-aryl pyrrole in a minimal amount of solvent (containing 1% TEA).

-

Load carefully onto the sand bed.

-

-

Elution:

-

Crucial: You do not need to keep 5% TEA in the elution solvent during the run. The silica is already deactivated.

-

However, maintaining 0.5% TEA in your gradient solvents is recommended to prevent "acid creep" during long runs.

-

Module 4: Paal-Knorr Specific Troubleshooting

Users synthesizing N-aryl pyrroles via Paal-Knorr often encounter specific impurities that complicate chromatography.

| Impurity | Origin | Chromatographic Behavior | Removal Strategy |

| Aniline (Amine) | Unreacted starting material | Streaks heavily; co-elutes with product due to H-bonding. | Pre-Column Acid Wash: Wash crude organic layer with dilute HCl (1M). Note: Only if your pyrrole is stable to brief acid exposure. |

| Furan derivatives | Side reaction (cyclization without amine) | Less polar; elutes before product. | Hexane Wash: Furans are often very non-polar. Flush column with 100% Hexane first. |

| "Sticky" Tars | Polymerized pyrrole/diketone | Stays at baseline; bleeds slowly into fractions. | Filtration: Pass crude through a Celite/Silica plug before the main column to trap tars. |

Module 5: Advanced Separation Workflow

If buffering the silica isn't enough, your workflow needs a structural overhaul. Follow this "Safe-Passage" protocol.

Figure 2: The "Safe-Passage" workflow designed to minimize residence time on the column.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica?

A: Yes, and often you should. Neutral Alumina (Brockmann Grade III) is far less acidic than silica and is excellent for highly sensitive pyrroles. However, alumina has lower resolution (separation power) than silica. If your impurities have

Q: My product is an oil and I can't recrystallize it. How do I remove the TEA after the column? A: Triethylamine has a relatively low boiling point (89°C), but traces can linger.

-

Rotary evaporate your fractions thoroughly.

-

Dissolve the oil in DCM and wash with water (TEA is moderately soluble in water).

-

High-vacuum drying (0.1 mmHg) overnight will remove residual TEA.

Q: Why does my product turn red after the column, while sitting in the flask? A: Pyrroles are sensitive to photo-oxidation (light + oxygen).

-

Immediate Action: Store the purified compound in the dark, under Nitrogen/Argon, and preferably in the freezer.

-

Stabilization: If storing for long periods as a solution, ensure the solvent is acid-free (avoid chloroform which can form HCl over time; use DCM filtered through basic alumina).

References

-

BenchChem. (2025).[4][5] Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones. Retrieved from 4

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 3

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis: Mechanisms and Conditions. Retrieved from 6

-

Beilstein Journal of Organic Chemistry. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines. (Discusses silica stability). Retrieved from 7

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromatography [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. BJOC - Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones [beilstein-journals.org]

minimizing side reactions in the synthesis of electron-rich pyrroles

Technical Support Center: Synthesis of Electron-Rich Pyrroles

Welcome to the Technical Support Center for the synthesis of electron-rich pyrroles. This guide is designed for researchers, medicinal chemists, and materials scientists who work with these versatile but often challenging heterocyclic compounds. Electron-rich pyrroles are crucial building blocks in pharmaceuticals, functional materials, and natural product synthesis, but their high reactivity makes them prone to a variety of side reactions.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices. Our goal is to help you diagnose common issues, understand their mechanistic origins, and implement robust strategies to maximize the yield and purity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the likely cause, a mechanistic explanation, and detailed protocols for remediation.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a low yield of an insoluble, tar-like material. What is happening and how can I prevent it?

A1: Diagnosis & Causality

This is a classic and highly common issue when working with electron-rich pyrroles. The dark, insoluble material is almost certainly a mixture of polypyrrole and oxidation products.[3][4] The high electron density of the pyrrole ring makes it exceptionally susceptible to two primary degradation pathways:

-

Acid-Catalyzed Polymerization: In the presence of acid (even trace amounts from reagents or glassware), the pyrrole ring can be protonated. This protonated pyrrole is highly electrophilic and is readily attacked by a neutral, nucleophilic pyrrole molecule. This process repeats, leading to the formation of oligomers and polymers, often referred to as "pyrrole black".[3][4][5] The reaction is often autocatalytic and difficult to stop once initiated.

-

Oxidative Degradation: Electron-rich pyrroles are readily oxidized by atmospheric oxygen.[6] This process can be initiated by light, heat, or trace metal impurities and often involves radical mechanisms, leading to complex mixtures of colored degradation products.[7]

Troubleshooting Workflow & Protocols

The key to preventing these side reactions is rigorous control of the reaction environment to exclude acid and oxygen.

Caption: Troubleshooting workflow for polymerization and oxidation.

Protocol 1: Establishing an Inert, Low-Temperature Environment

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to remove adsorbed water and oxygen.

-

Solvent Degassing: Use anhydrous solvents. Degas the solvent for at least 15-30 minutes immediately before use by sparging with a subsurface stream of nitrogen or argon. For particularly sensitive reactions, use the freeze-pump-thaw method (3 cycles).

-

Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line. Maintain this atmosphere throughout the entire reaction and workup.

-

Temperature Control: Cool the reaction vessel to 0 °C or lower (e.g., -78 °C with a dry ice/acetone bath) before adding the pyrrole substrate. Many polymerization and oxidation reactions have higher activation energies than the desired reaction, and low temperatures dramatically reduce their rates.

Protocol 2: Minimizing Acid-Catalyzed Decomposition

-

Catalyst Choice: If an acid catalyst is required (e.g., for Paal-Knorr or Friedel-Crafts reactions), switch from strong acids like H₂SO₄ or AlCl₃ to milder alternatives.[8]

-

Neutral Conditions: Whenever possible, explore modern synthetic methods that proceed under neutral conditions, such as Minisci-type acylations which avoid strong acids entirely.[12][13][14]

Q2: I'm attempting a C-acylation on my electron-rich pyrrole, but I'm isolating a mixture of di- and tri-acylated products. How can I achieve selective mono-acylation?

A2: Diagnosis & Causality

This is a problem of over-reactivity. The first acyl group introduced onto the pyrrole ring is often not deactivating enough to prevent subsequent acylations, especially under standard Friedel-Crafts conditions.[15] The electron-rich nature of the mono-acylated pyrrole can still be sufficient to drive a second or even third electrophilic substitution.

The key to achieving selectivity is to control the reaction by either reducing the nucleophilicity of the pyrrole or by using a less reactive electrophile.

Strategies for Selective Mono-Acylation

| Strategy | Principle | Recommended Conditions | Typical Outcome |

| N-Protection | An electron-withdrawing group (EWG) on the nitrogen atom significantly reduces the nucleophilicity of the pyrrole ring, taming its reactivity.[16] | N-Tosyl (Ts), N-Triisopropylsilyl (TIPS), or N-alkoxycarbonyl groups.[17][18][19] | High selectivity for mono-C2-acylation. |

| Milder Conditions | Using less reactive acylating agents or milder Lewis acids reduces the rate of the second acylation relative to the first. | Acylating agent: Acetic anhydride instead of acetyl chloride. Lewis Acid: ZnCl₂ instead of AlCl₃. | Improved mono-selectivity, but may require longer reaction times or higher temperatures. |

| Stoichiometry Control | Using a slight excess (1.0-1.2 eq.) of the acylating agent and adding it slowly at low temperature can prevent localized high concentrations that favor multiple additions. | Dropwise addition of acylating agent at -20 °C to 0 °C.[20] | Good for moderately reactive pyrroles; may be insufficient for highly activated systems. |

Protocol 3: N-Protection Strategy for Selective C2-Acylation

This protocol uses an N-Tosyl protecting group, which is robust and strongly deactivating.

-

Protection Step (N-Tosylation):

-

Under an inert atmosphere, dissolve the N-H pyrrole (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour until H₂ evolution ceases.

-

Cool the solution back to 0 °C and add a solution of tosyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

-

Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

-

-

Acylation Step (Friedel-Crafts):

-

Dissolve the N-Ts-pyrrole (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.2 eq.) portion-wise.

-

Add the acyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into a beaker of crushed ice and extract with DCM. Purify by column chromatography.

-

-

Deprotection Step:

-

The tosyl group can be removed under various conditions, such as with Mg in methanol or via reductive methods, to yield the desired C2-acylated N-H pyrrole.

-

Frequently Asked Questions (FAQs)

FAQ 1: Why are electron-rich pyrroles so prone to side reactions?

The reactivity of pyrrole is governed by its aromaticity and the lone pair of electrons on the nitrogen atom, which is delocalized into the five-membered ring. This creates a π-excessive system with high electron density at the carbon atoms, particularly at the C2 and C5 positions.[21] This high electron density makes the ring highly nucleophilic and thus extremely reactive towards electrophiles, including protons (leading to polymerization) and oxidizing agents.[5][6][21] Electron-donating groups (EDGs) on the ring further amplify this effect, increasing the rate of both desired reactions and undesired side reactions.

FAQ 2: What is the role of a nitrogen protecting group, and when is it essential?

A nitrogen protecting group serves two primary functions in pyrrole chemistry:

-

Modulating Reactivity: By installing an electron-withdrawing group (EWG) like a tosyl (-SO₂Ar) or alkoxycarbonyl (-COOR) group on the nitrogen, you withdraw electron density from the pyrrole ring.[16][17][19] This "tames" the pyrrole's high nucleophilicity, preventing polymerization and allowing for more controlled, selective reactions like mono-acylation or halogenation.[18]

-

Directing Substitution: N-protection blocks reactions at the nitrogen atom and can influence the regioselectivity of electrophilic substitution at the carbon positions.

It is essential to use a protecting group when:

-

You are performing reactions under strongly acidic or electrophilic conditions.

-

The unprotected pyrrole is known to polymerize or decompose under the desired reaction conditions.

-

You need to achieve high regioselectivity in functionalization and avoid side products.[15]

-

You need to perform reactions on substituents of the pyrrole that would otherwise be incompatible with the reactive N-H bond.

Caption: Logic of using an N-protecting group.

FAQ 3: How should I handle and store purified electron-rich pyrroles to ensure their stability?

The same factors that cause side reactions during synthesis—oxygen, acid, light, and heat—can cause decomposition during storage.[22][23]

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen). For small quantities, flushing a vial with argon before sealing is effective. For larger amounts, use a sealed ampoule.

-

Temperature: Store in a freezer, preferably at -20 °C or lower. This slows down decomposition pathways.

-

Light: Store in an amber vial or wrap the container in aluminum foil to protect it from light, which can initiate radical oxidation.

-

Purity: Ensure the pyrrole is free of any residual acid from purification. If purified by chromatography on silica gel, it may be beneficial to filter the solution through a small plug of basic alumina or wash with a dilute bicarbonate solution during workup to remove trace acid.

By following these handling and storage protocols, you can significantly extend the shelf-life of your sensitive pyrrole compounds.

References

- Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.

- ResearchGate. (n.d.). Selective Pd‐Catalyzed Acylation of Pyrrole with Aldehydes. Application to the Synthesis of Celastramycin Analogues and Tolmetin | Request PDF.

- Filo. (2025, July 21). Mechanism: Protonation and Polymerization of Pyrrole in Acid.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.

- Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447.

- Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (n.d.). N-Acyl pyrroles: chemoselective pyrrole dance vs.

- Royal Society of Chemistry. (n.d.). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions.

- National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis.

- Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447.

- ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.

- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

- Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27, 185–189.

- EnPress Journals. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles.

- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.

- ResearchGate. (2025, August 10). (PDF) Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article).

- ResearchGate. (2025, August 7). Pyrrole Protection | Request PDF.

- Royal Society of Chemistry. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.

- ResearchGate. (2025, October 12). The Oxidation of Pyrrole | Request PDF.

- Benchchem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.

- University of Bath. (2023, October 6). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates A synthetically enabling pyrrole protection strategy.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- American Chemical Society Publications. (2023, September 20). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

- Guyard, L., Hapiot, P., & Neta, P. (n.d.). Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles. The Journal of Physical Chemistry B.

- American Chemical Society Publications. (2020, February 4). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions.

- National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates.

- Brame, C. J., Salomon, R. G., & Vasanth, S. (1995). Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins. Chemical Research in Toxicology, 8(1), 61–67.

- MDPI. (2022, April 8). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.

- Russian Chemical Reviews. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]

- 13. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Substituent Effects of Methoxy Groups on N-Aryl Pyrrole Conductivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of how the methoxy group (–OCH₃), a common substituent in organic chemistry, influences the electrical conductivity of N-aryl pyrrole polymers. Understanding these substituent effects is crucial for the rational design of conductive polymers with tailored properties for applications in electronics, sensors, and biomedical devices.

The Dual Electronic Nature of the Methoxy Group

The methoxy group exhibits a fascinating duality in its electronic influence, characterized by two opposing effects:

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond.[1] This effect is distance-dependent and weakens as the distance from the substituent increases.

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the N-aryl group.[1][2] This delocalization increases the electron density of the π-system, a phenomenon known as a positive resonance or mesomeric effect.[2][3]

In most cases involving π-systems, the resonance effect of the methoxy group is significantly stronger than its inductive effect, leading to an overall electron-donating character.[2][3] This electron-donating nature plays a pivotal role in modulating the electronic properties and, consequently, the conductivity of N-aryl pyrrole polymers.

Influence of Methoxy Group Position on Conductivity

The position of the methoxy group on the N-aryl substituent (ortho, meta, or para) has a profound impact on the polymer's conductivity. This is primarily due to the differential influence of the resonance effect at these positions.

-

Para-Substitution: When the methoxy group is in the para position, its electron-donating resonance effect is maximized.[2] This increased electron density along the polymer backbone facilitates the movement of charge carriers (polarons and bipolarons), generally leading to higher conductivity.

-

Meta-Substitution: In the meta position, the resonance effect of the methoxy group does not extend to the polymer backbone.[2] Therefore, the electron-withdrawing inductive effect becomes more dominant, which can lead to a decrease in conductivity compared to the unsubstituted N-aryl pyrrole.

-

Ortho-Substitution: The ortho position introduces steric hindrance in addition to electronic effects. This steric strain can disrupt the planarity of the polymer chain, which is crucial for efficient charge transport. The disruption of planarity often leads to a significant decrease in conductivity, potentially overriding the electronic effects.

The following diagram illustrates the workflow for evaluating the impact of methoxy substitution on N-aryl pyrrole conductivity.

Caption: Experimental workflow for comparing N-aryl pyrrole conductivity.

Comparative Conductivity Data

The following table summarizes hypothetical experimental data comparing the conductivity of polypyrrole with unsubstituted and methoxy-substituted N-aryl groups.

| Substituent on N-Aryl Group | Position of Methoxy Group | Conductivity (S/cm) |

| Unsubstituted (Phenyl) | N/A | 1.5 x 10⁻² |

| Methoxy | Para | 5.2 x 10⁻¹ |

| Methoxy | Meta | 8.9 x 10⁻³ |

| Methoxy | Ortho | 1.1 x 10⁻⁴ |

Note: These values are illustrative and can vary based on polymerization conditions, dopants, and measurement techniques.

The data clearly indicates that the para-methoxy substitution significantly enhances conductivity, while meta and ortho substitutions lead to a decrease. This aligns with the theoretical understanding of the electronic and steric effects of the methoxy group.

Experimental Protocols

1. Synthesis of Methoxy-Substituted N-Aryl Pyrroles

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[4]

-